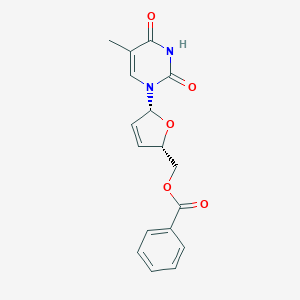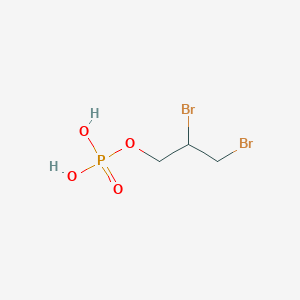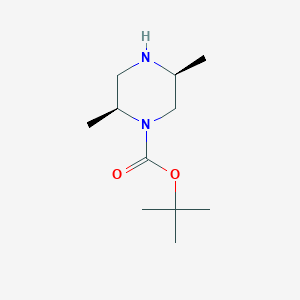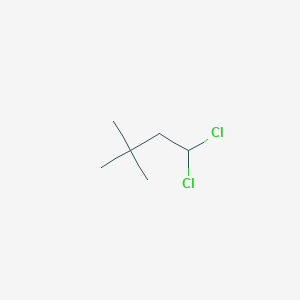
Isopropanol-2-d1
Übersicht
Beschreibung
2-Propanol-2-d1, also known as 2-Propanol-2-d1, is a useful research compound. Its molecular formula is C3H8O and its molecular weight is 61.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propanol-2-d1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Propanol-2-d1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol-2-d1 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese und Isotopenmarkierung
Isopropanol-2-d1: wird in der chemischen Synthese häufig als isotopenmarkiertes Lösungsmittel verwendet. Seine Deuteriumsubstitution macht es ideal für den Einsatz in der Kernmagnetresonanz (NMR)-Spektroskopie, um Reaktionswege zu verfolgen, mechanistische Details zu verstehen und die Kinetik chemischer Reaktionen zu untersuchen .
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient This compound als Lösungsmittel für die Herstellung von deuterierten Arzneimittelkandidaten. Dadurch können Stoffwechselwege untersucht und die Pharmakokinetik von Arzneimitteln bestimmt werden, wodurch Einblicke in ihr Verhalten in biologischen Systemen gewonnen werden .
Materialwissenschaften
This compound: wird in der Materialwissenschaft für die Herstellung von deuterierten Polymeren und Nanomaterialien verwendet. Diese Materialien werden dann auf ihre einzigartigen Eigenschaften untersucht, wie z. B. verbesserte Stabilität oder veränderte elektronische Eigenschaften, die zur Entwicklung fortschrittlicher Materialien mit spezifischen Anwendungen führen können .
Biomedizinische Diagnostik
Die einzigartige Struktur der Verbindung ermöglicht ihren Einsatz in Gassensoren, die für den Nachweis von Biomarkern in der Atemluft konzipiert sind. So kann This compound beispielsweise zur Kalibrierung von Sensoren verwendet werden, die 2-Propanol detektieren, einen Biomarker für bestimmte Krankheiten, wodurch die nicht-invasive biomedizinische Diagnostik unterstützt wird .
Energieforschung
Im Bereich der Energie wird This compound als potenzieller Brennstoff für Direktalkohol-Brennstoffzellen erforscht. Seine Eigenschaften werden untersucht, um seine Effizienz und Lebensfähigkeit als nachhaltige Energiequelle zu verstehen, insbesondere im Kontext von flüssigen organischen Wasserstoffträgern .
Umweltüberwachung
Aufgrund seiner hohen Selektivität und Empfindlichkeit wird This compound in der Umweltüberwachung zur Detektion von flüchtigen organischen Verbindungen (VOCs) in der Atmosphäre eingesetzt. Dies trägt dazu bei, die Luftqualität und das Vorhandensein von Schadstoffen zu beurteilen .
Chemieunterricht
Im Bildungswesen wird This compound verwendet, um Studenten Isotopeneffekte in physikalischen und chemischen Prozessen zu demonstrieren. Es bietet ein greifbares Beispiel dafür, wie Isotope die Eigenschaften und Reaktionen von Molekülen beeinflussen können .
Analytische Chemie
Schließlich ist This compound in der analytischen Chemie unerlässlich für die Kalibrierung von Instrumenten und die Entwicklung neuer analytischer Methoden. Es ist besonders nützlich in der Massenspektrometrie, um zwischen Verbindungen mit ähnlicher Masse zu unterscheiden, da seine Massenverschiebung von M+1 .
Wirkmechanismus
Target of Action
Isopropanol-2-d1, also known as 2-deuteriopropan-2-ol or 2-Propanol-2-d1, is a deuterium-labelled version of isopropyl alcohol It’s worth noting that isopropyl alcohol, the non-deuterated form, primarily affects the central nervous system .
Mode of Action
It can be inferred from the behavior of isopropyl alcohol, which acts as a central nervous system depressant
Biochemical Pathways
A study on isopropanol production via the thermophilic bioconversion of sugars and syngas using metabolically engineered moorella thermoacetica suggests that isopropanol can be synthesized by acetone reduction, where the carbonyl group of acetone is reduced to a hydroxyl group . This might provide some insight into the potential biochemical pathways of this compound.
Pharmacokinetics
Isopropyl alcohol, its non-deuterated form, has a volume of distribution of 045 to 07 L/kg and is metabolized to acetone via hepatic alcohol dehydrogenase
Result of Action
Isopropyl alcohol, its non-deuterated form, primarily causes central nervous system depression, gastrointestinal irritation, and ketosis
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to isopropyl alcohol can occur through ingestion, dermal contact, or inhalation . These exposure routes could potentially influence the action of this compound. Additionally, the compound’s volatility could affect its stability in different environmental conditions.
Eigenschaften
IUPAC Name |
2-deuteriopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480714 | |
| Record name | 2-Propanol-2-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-26-7 | |
| Record name | 2-Propan-2-d-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol-2-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3972-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the kinetic isotope effect observed with 2-Propanol-2-d1 in radiation chemistry studies?
A1: Research using 2-Propanol-2-d1 has illuminated the role of kinetic isotope effects (KIE) in the radiolysis of hydroxyl-containing compounds []. A significant KIE was observed during the radiolysis of aqueous 2-Propanol-2-d1 solutions, particularly in the formation of acetone. This effect was attributed to the difference in bond dissociation energies between C-H and C-D bonds. The study demonstrated that substituting hydrogen with deuterium in 2-Propanol-2-d1 can substantially impact the rate of radiation-induced transformations, specifically inhibiting the chain reaction leading to acetone formation [].
Q2: How does the structure of the radical intermediate influence the presence of a KIE in radiolysis experiments with deuterated compounds?
A2: The type of radical formed during radiolysis significantly influences whether a KIE is observed. For example, in the radiolysis of 2,3-butanediol and its deuterated analogue (2,3-butanediol-2,3-d2), no KIE was observed in the formation of 2-butanone []. This suggests that the presence of a primary or secondary β-carbonyl radical, formed after the dehydration of the initial radical, plays a key role in determining the manifestation of the KIE. The study highlights the importance of radical structure in understanding isotope effects in radiation chemistry [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)












